molecular formula C9H6F2O3 B1445359 3,5-Difluoro-4-hydroxycinnamic acid CAS No. 1262019-00-0

3,5-Difluoro-4-hydroxycinnamic acid

Cat. No.: B1445359
CAS No.: 1262019-00-0
M. Wt: 200.14 g/mol
InChI Key: UVDDPORSKADCPV-OWOJBTEDSA-N
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Description

3,5-Difluoro-4-hydroxycinnamic acid is a derivative of hydroxycinnamic acid, a class of phenolic compounds widely distributed in the plant kingdom. These compounds are known for their antioxidant properties and potential therapeutic benefits. The presence of fluorine atoms in the 3 and 5 positions of the benzene ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-hydroxycinnamic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzaldehyde derivative.

    Knoevenagel Condensation: The benzaldehyde derivative undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form the corresponding cinnamic acid derivative.

    Hydrolysis: The intermediate product is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-hydroxycinnamic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding hydrocinnamic acid.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 3,5-Difluoro-4-hydroxyhydrocinnamic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-hydroxycinnamic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties and potential to modulate biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with enhanced chemical stability and biological activity.

Mechanism of Action

3,5-Difluoro-4-hydroxycinnamic acid can be compared with other hydroxycinnamic acid derivatives such as:

    Caffeic Acid: Known for its strong antioxidant activity but lacks the fluorine atoms that enhance stability.

    Ferulic Acid: Similar antioxidant properties but differs in the substitution pattern on the benzene ring.

    p-Coumaric Acid: Lacks the fluorine atoms and has a different substitution pattern, resulting in different biological activities.

Uniqueness: The presence of fluorine atoms in this compound enhances its chemical stability and biological activity compared to other hydroxycinnamic acid derivatives. This makes it a valuable compound for various scientific and industrial applications.

Comparison with Similar Compounds

  • Caffeic Acid
  • Ferulic Acid
  • p-Coumaric Acid
  • Sinapic Acid
  • Chlorogenic Acid
  • Rosmarinic Acid

Properties

IUPAC Name

(E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,14H,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDDPORSKADCPV-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)O)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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